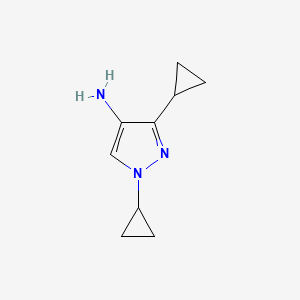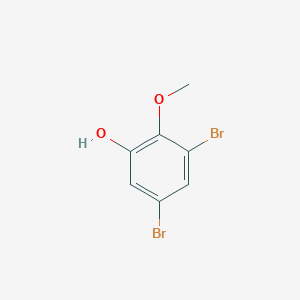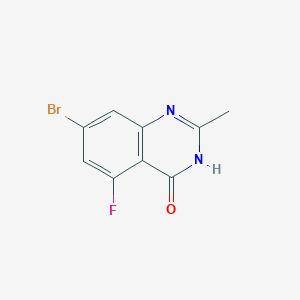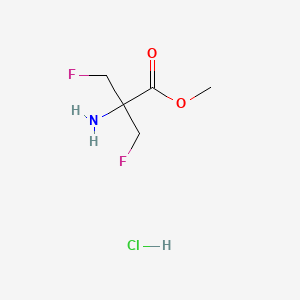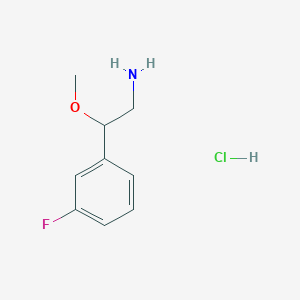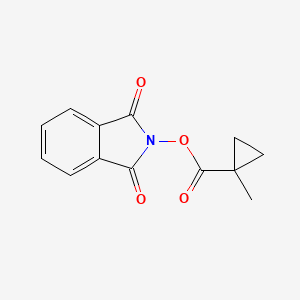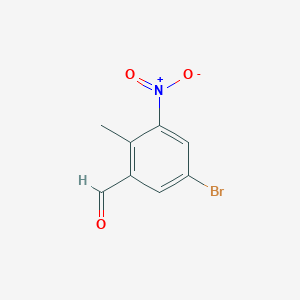
5-Bromo-2-methyl-3-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3-nitrobenzaldehyde typically involves a multi-step process:
Nitration: The introduction of the nitro group (-NO2) to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.
Bromination: The bromine atom is introduced via bromination, which involves the reaction of the benzene derivative with bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Formylation: The formyl group (-CHO) is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the benzene derivative with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Bromo-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Reduction: H2/Pd-C, NaBH4 (sodium borohydride)
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Substitution: NaOCH3, NaOEt, KCN (potassium cyanide)
Major Products
Reduction: 5-Bromo-2-methyl-3-aminobenzaldehyde
Oxidation: 5-Bromo-2-methyl-3-nitrobenzoic acid
Substitution: Various substituted benzaldehydes depending on the nucleophile used
科学的研究の応用
5-Bromo-2-methyl-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-2-methyl-3-nitrobenzaldehyde depends on its chemical structure and the specific reactions it undergoes. The nitro group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These interactions and reactions are mediated by various molecular targets and pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
5-Bromo-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.
2-Methyl-3-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
3-Nitrobenzaldehyde: Lacks both the bromine and methyl groups.
Uniqueness
5-Bromo-2-methyl-3-nitrobenzaldehyde is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H6BrNO3 |
|---|---|
分子量 |
244.04 g/mol |
IUPAC名 |
5-bromo-2-methyl-3-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-4H,1H3 |
InChIキー |
WIVVLAFNBCVKOU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)
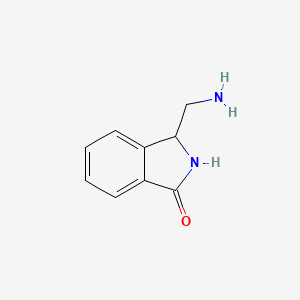
![4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride](/img/structure/B13576536.png)
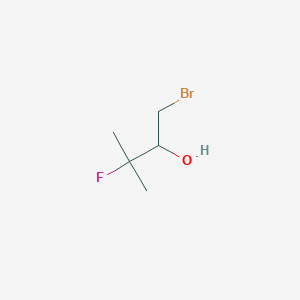
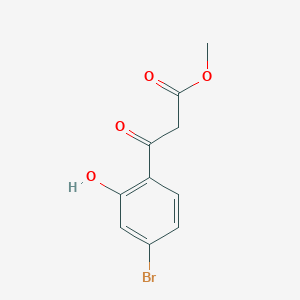
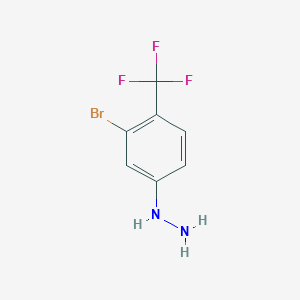
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
